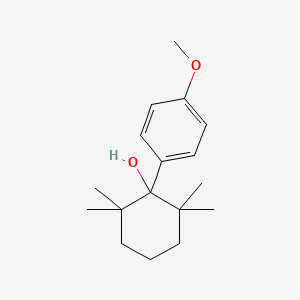
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenyl group and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol typically involves the reaction of 4-methoxyphenyl derivatives with cyclohexanone derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation followed by reduction reactions . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into alcohols or hydrocarbons using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and bases (NaOH, KOtBu). Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and appropriate catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatment modalities.
Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
Methedrone: Another compound with a methoxyphenyl group, known for its stimulant effects.
Mebeverine: A drug with a methoxyphenyl group used to treat irritable bowel syndrome.
Uniqueness
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol is unique due to its specific structural features, including the cyclohexane ring and multiple methyl groups.
Propriétés
Numéro CAS |
50484-86-1 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O2/c1-15(2)11-6-12-16(3,4)17(15,18)13-7-9-14(19-5)10-8-13/h7-10,18H,6,11-12H2,1-5H3 |
Clé InChI |
GMDJOCGXKQTTDM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1(C2=CC=C(C=C2)OC)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


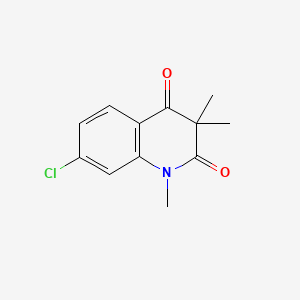
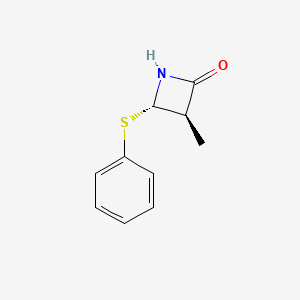

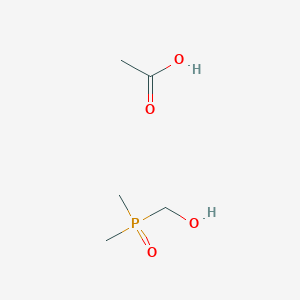
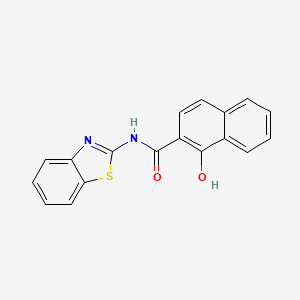


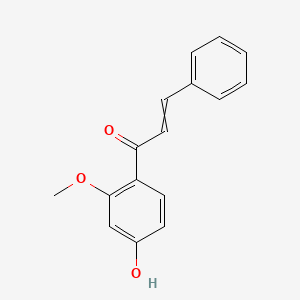

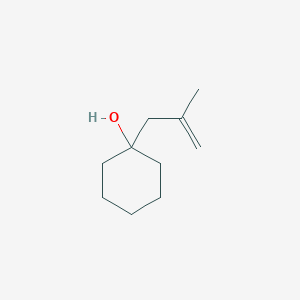



![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
